5-Amino-2-(difluoromethoxy)benzonitrile
CAS No.:
Cat. No.: VC18101795
Molecular Formula: C8H6F2N2O
Molecular Weight: 184.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6F2N2O |
|---|---|
| Molecular Weight | 184.14 g/mol |
| IUPAC Name | 5-amino-2-(difluoromethoxy)benzonitrile |
| Standard InChI | InChI=1S/C8H6F2N2O/c9-8(10)13-7-2-1-6(12)3-5(7)4-11/h1-3,8H,12H2 |
| Standard InChI Key | OYMSMYHISWFOSU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N)C#N)OC(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzonitrile core with strategic substitutions:
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Amino group at the 5-position, enabling hydrogen bonding and nucleophilic reactivity.
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Difluoromethoxy group at the 2-position, conferring lipophilicity and metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆F₂N₂O | |
| Molecular Weight | 184.14 g/mol | |
| SMILES | C1=CC(=C(C=C1N)C#N)OC(F)F | |
| LogP (Partition Coefficient) | 1.79 (estimated) | |
| Solubility | Low in water; soluble in DMSO |
The difluoromethoxy group increases lipophilicity (LogP ~1.79), enhancing membrane permeability compared to non-fluorinated analogs.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves sequential functionalization of a benzonitrile precursor:
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Amination: Reacting 2,5-difluorobenzonitrile with ammonia under controlled conditions introduces the amino group.
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Difluoromethoxylation: Nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂O−) installs the -OCF₂H moiety .
Table 2: Representative Synthetic Protocol
Industrial-scale production employs continuous flow reactors to optimize yield and purity.
Biological Activity and Mechanisms
Table 3: Biological Activity Data
| Assay | IC₅₀/EC₅₀ | Model System | Reference |
|---|---|---|---|
| PD-1/PD-L1 Inhibition | 16.3 nM | HTRF Assay | |
| Membrane Permeability | High | Caco-2 Cells |
Industrial and Research Applications
Pharmaceutical Development
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Oncology: Serves as a scaffold for immune checkpoint inhibitors (e.g., PD-L1 antagonists) .
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Agrochemicals: Incorporated into herbicides for enhanced leaf penetration.
Materials Science
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Liquid Crystals: The polar nitrile group aids in molecular alignment for display technologies.
Recent Advances and Future Directions
Recent studies (2021–2025) highlight its role in:
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Targeted Drug Delivery: Conjugation with monoclonal antibodies improves tumor specificity .
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Sustainable Chemistry: Use in flow synthesis reduces solvent waste by 40%.
Future research should explore its utility in neurodegenerative diseases, leveraging its blood-brain barrier permeability.
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